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Summary of Key Factors The stability of hop acids, including colupulone, during storage is significantly

influenced by temperature, oxygen exposure, the physical form of the hops (cones vs. pellets), and the

specific hop variety [1]. The following table summarizes the quantitative data on acid degradation under

different storage conditions over two years:

Storage Condition Form
Alpha-Acids
Loss (%)

Beta-Acids Loss
(%)

HSI Category After
Storage

Anaerobic, 4 °C Cones &

Pellets

10 - 35% Minimal loss

observed

Slightly Aged to Aged

[1]

Anaerobic, Room
Temp

Pellets 20 - 25% Relatively Stable Aged [1]

Aerobic, Room
Temp

Cones &

Pellets

63 - 99% Significant Loss Strongly Aged to Over-

Aged [1]

Key Findings:

Optimal Conditions: Anaerobic storage at 4 °C is the most effective method for preserving both
alpha- and beta-acids (like colupulone) [1].

Primary Threat: The combination of oxygen and elevated temperature leads to the most severe
degradation [1].
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Form Stability: Hop pellets generally demonstrate better stability and lower acid loss compared to

hop cones under the same storage conditions [1].
Freshness Indicator: The Hop Storage Index (HSI) is a key metric; values below 0.32 indicate fresh

hops, while values above 0.60 are considered over-aged [1].

Detailed Experimental Protocol for Monitoring Hop
Stability

This protocol is based on a comprehensive two-year storage study, utilizing HPLC for precise quantification

of hop acids [1].

1. Experimental Setup and Storage Conditions

Hop Materials: Select six different hop varieties in both cone and Type 90 pellet forms.

Storage Conditions: Create four distinct storage environments for a comparative study:
Condition A: Anaerobic, 4 °C (e.g., vacuum-sealed bags in a cold room).

Condition B: Anaerobic, room temperature (e.g., vacuum-sealed bags stored at ~20-25°C).
Condition C: Aerobic, 4 °C (e.g., open containers or breathable bags in a cold room).

Condition D: Aerobic, room temperature (e.g., open containers at ~20-25°C).
Storage Duration: Extend the study period to two years, with regular sampling intervals (e.g., 0, 6,

12, 18, 24 months).

2. Sample Analysis Methodology

Alpha- and Beta-Acids Quantification:
Technique: Use High-Performance Liquid Chromatography (HPLC).
Procedure: Extract hop resins from the samples. The HPLC analysis separates and quantifies
the individual analogues of alpha-acids (cohumulone, humulone, adhumulone) and beta-acids

(colupulone, lupulone, adlupulone). This allows for precise tracking of colupulone degradation
specifically [1].

Hop Storage Index (HSI) Determination:
Technique: Spectrophotometry.

Procedure: Measure the absorbance of a hop extract at specific wavelengths (typically 275 nm
and 325 nm). The HSI value is calculated as the ratio of the absorbance at 275 nm to that at

325 nm. An increasing HSI indicates advancing oxidation [1].

3. Data and Statistical Analysis
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Perform one-way ANOVA followed by a post-hoc test (e.g., Tukey's means comparison) at a

significance level of p < 0.05 to evaluate the statistical differences between storage conditions, forms,
and varieties [1].

Analyze the changes in the alpha-/beta-acid ratio over time, which increases in cones and
decreases in pellets during storage [1].

Experimental Workflow for Hop Storage Stability

The diagram below outlines the logical workflow for conducting a hop storage stability experiment, from

preparation to data analysis.
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Frequently Asked Questions (FAQs)

Why does the alpha-/beta-acid ratio change differently in cones versus pellets during storage? The ratio

increases in cones and decreases in pellets because the different physical structures and surface areas of the

two forms lead to varying rates of oxidation for alpha- and beta-acids. Pellets have a more homogenous and
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protected lupulin gland structure, which alters the degradation pathway compared to the more exposed cones

[1].

Are there any hop varieties that are naturally more stable? Yes, the study concluded that the hop variety

has a significant effect on the stability of its resins. However, the specific performance ranking of varieties

can vary, so it is recommended to test the stability of each variety of interest under your specific storage

conditions [1].

Besides acids, what other hop components degrade during storage? The essential oils (aroma and flavor

compounds) in hops also begin to degrade immediately after harvest. The rate of loss depends on the same

factors: variety, form, storage conditions, and time [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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